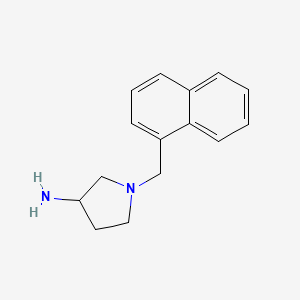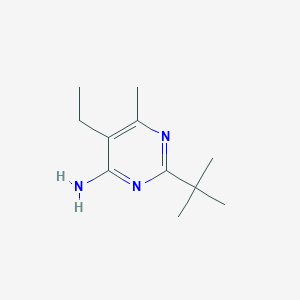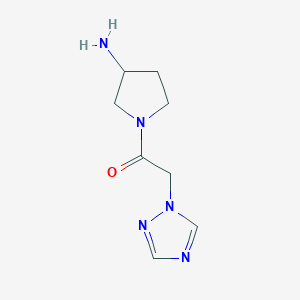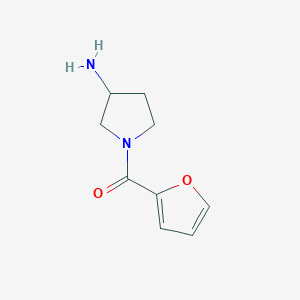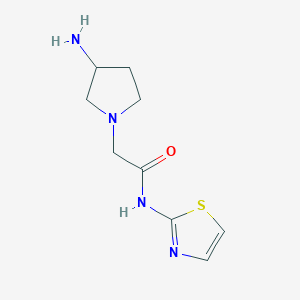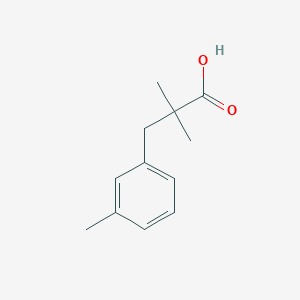
2,2-Dimethyl-3-(3-methylphenyl)propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fragrance Ingredient Safety Assessment : 2,2-Dimethyl-3-methyl-3-butenyl propanoate, a derivative, has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. It was found not to be genotoxic, and the exposure levels were below the threshold of toxicological concern (TTC) for various toxicity endpoints. Moreover, it was determined not to be phototoxic/photoallergenic and not persistent, bioaccumulative, and toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards (Api et al., 2020).
Chiral Supercritical Fluid Chromatography (SFC) : A study on the additive-free preparative chiral SFC separations of racemic 2,2-dimethyl-3-aryl-propanoic acids demonstrated successful resolution using protic methanol as a co-solvent in CO2. This method was expanded to resolve other carboxylic acid-containing racemates, indicating its potential in large-scale SFC separations (Wu et al., 2016).
Ortho Functionalization of Substituted Toluene : Another derivative, 3-(2'-tolyl)propanoic acid, was obtained through regioselective olefination of substituted N,N-dimethylbenzylamines under varying acidity conditions. This catalytic transformation underlines the potential of 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid derivatives in organic synthesis and functionalization processes (Cai et al., 2007).
Reverse Phase HPLC Separation of Stereoisomers : A study described a reverse phase high-performance liquid chromatography method for separating stereoisomers of a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, demonstrating its potential in analytical chemistry for stereoisomer separation (Davadra et al., 2011).
Enantioseparation by Countercurrent Chromatography : Another study successfully enantioseparated isomers of 2-(methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector in countercurrent chromatography. This highlights the compound's relevance in chiral separation techniques (Jin et al., 2020).
Propiedades
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-10(7-9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLAUYYZVFNQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(3-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



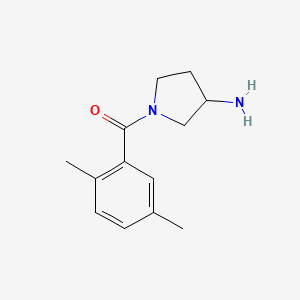
![4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1468403.png)
![2-[(3-Aminopropyl)(benzyl)amino]-1-ethanol](/img/structure/B1468404.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1468408.png)
